molecular formula C6H11ClN2 B1222302 1-Ethyl-3-methylimidazolium chloride CAS No. 65039-09-0

1-Ethyl-3-methylimidazolium chloride

Cat. No.: B1222302
CAS No.: 65039-09-0
M. Wt: 146.62 g/mol
InChI Key: BMQZYMYBQZGEEY-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium chloride is an organic salt and a room-temperature ionic liquid. It is known for its unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity. These characteristics make it an excellent solvent for various organic reactions .

Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium chloride, also known as [EMIM]Cl, is an organic salt and a room-temperature ionic liquid (RTIL) . It is primarily used as a solvent in various organic reactions . It can also act as a precursor for imidazolium-based ionic liquids, used in catalytic reactions and polymer synthesis . Furthermore, it can serve as a chelating and adsorbing agent for metal ions, as well as an inhibitor in enzymatic catalysis .

Mode of Action

The mode of action of this compound is primarily through its role as a solvent. Its unique properties, such as low vapor pressures, high thermal stabilities, and ionic conductivities, make it an effective medium for various organic reactions . For instance, it is used as a solvent in the Diels−Alder Reaction .

Biochemical Pathways

It can also affect the rate of reactions and the formation of products .

Result of Action

The primary result of the action of this compound is to facilitate organic reactions. By providing a suitable medium for these reactions, it can help increase the efficiency and yield of the reactions . In addition, it can also influence the structure and properties of the resulting products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . It is also hygroscopic and sensitive to strong oxidizing agents . Therefore, it should be stored in a cool, dry, and well-ventilated place, away from fire and high temperatures .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylimidazolium chloride plays a significant role in biochemical reactions due to its ability to dissolve a wide range of biomolecules. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used in the preparation of aluminum chloride-1-ethyl-3-methylimidazolium chloride and zinc chloride-1-ethyl-3-methylimidazolium chloride, which are useful in electrodeposition studies . The nature of these interactions often involves the stabilization of enzyme structures and the enhancement of catalytic activities.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to this compound can lead to changes in cell mass production and lipid accumulation . Additionally, it has been observed to decrease the thermal stability of lysozyme and significantly accelerate amyloid fibrillization in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it enhances the dissociation of the Li+ cation from the loosely bound Li±–BOB− and facilitates the transport of ions via the ion hopping mechanism . These interactions can result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that electrochemical double-layer capacitors (EDLCs) using this compound-based gel polymer electrolyte exhibit a single-electrode specific capacitance of 4.92 F g−1 with 65% retention over 1000 cycles . This indicates its potential durability and stability in laboratory applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it may enhance certain cellular functions, while at higher doses, it can exhibit toxic or adverse effects. For instance, it has been found to decrease the thermal stability of lysozyme and accelerate amyloid fibrillization in a dose-dependent manner . These findings highlight the importance of dosage in determining the compound’s effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to stimulate the production of acetyl-CoA and non-proteinogenic amino acids, which are key precursors to numerous secondary metabolites . These interactions play a crucial role in the compound’s metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to affect its localization and accumulation within specific cellular compartments. Equilibrium molecular dynamics simulations have shown that this compound exhibits self-diffusion coefficients, shear viscosity, and electrical conductivity at different temperatures . These properties influence its transport and distribution within biological systems.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s ability to dissolve cellulose and other biomolecules suggests its potential localization within cellular structures involved in these processes . Understanding its subcellular localization is essential for elucidating its biochemical effects.

Preparation Methods

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium chloride is often compared with other imidazolium-based ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Hexyl-3-methylimidazolium chloride
  • 1-Allyl-3-methylimidazolium chloride

Compared to these compounds, this compound offers a balance of solubility, thermal stability, and ionic conductivity, making it a versatile choice for various applications .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQZYMYBQZGEEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041180
Record name 1-Ethyl-3-methylimidazolium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65039-09-0
Record name 1-Ethyl-3-methylimidazolium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65039-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methylimidazolium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethyl-3-methylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1-methyl-1H-Imidazolium chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.917
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Record name 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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